[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine
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Overview
Description
[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol. It is a useful building block in the synthesis of various pharmaceuticals. The compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a hydrazine moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine typically involves the reaction of 5-chloro-2-(cyclopropylmethyl)benzaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for [5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine moiety to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives.
Scientific Research Applications
[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[5-chloro-2-(cyclopropylmethyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.
[5-chloro-2-(cyclopropylmethyl)phenyl]methanol: Contains a hydroxyl group instead of a hydrazine moiety.
[5-chloro-2-(cyclopropylmethyl)phenyl]thiol: Features a thiol group in place of the hydrazine moiety.
Uniqueness
The uniqueness of [5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine lies in its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, anticancer properties, and pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent and a hydrazine functional group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Interaction studies show that it exhibits binding affinity to various cancer-related targets, influencing pathways that regulate cell proliferation and apoptosis.
-
Inhibition of Tubulin Polymerization :
- The compound has been observed to inhibit tubulin polymerization, a crucial process in cell division. In fluorescence-based assays, it demonstrated significant inhibition rates comparable to standard compounds like nocodazole.
-
Cell Cycle Arrest :
- Treatment with this compound resulted in the accumulation of cancer cells in the G2/M phase of the cell cycle, indicating its potential to disrupt normal cell cycle progression.
- IC50 Values :
Target Interactions
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- VEGFR Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis .
- Kinase Activity : It has been tested against a panel of kinases, revealing selective inhibition patterns that could be exploited for targeted cancer therapies .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical models:
- Xenograft Models : In murine xenograft models using human cancer cells, administration of the compound resulted in reduced tumor growth rates compared to control groups .
- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy and reduce resistance mechanisms .
Research Findings
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
[5-chloro-2-(cyclopropylmethyl)phenyl]hydrazine |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-3-8(5-7-1-2-7)10(6-9)13-12/h3-4,6-7,13H,1-2,5,12H2 |
InChI Key |
VKPUPDVDBTYPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=C(C=C2)Cl)NN |
Origin of Product |
United States |
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